molecular formula C13H25NO3 B580817 Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate CAS No. 1246632-63-2

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate

Cat. No.: B580817
CAS No.: 1246632-63-2
M. Wt: 243.347
InChI Key: XUOAKYLEMHVGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is introduced via a nucleophilic substitution reaction. A common synthetic route includes the following steps:

    Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Introduction of Hydroxyl Group: The protected piperidine is then reacted with an appropriate alkylating agent to introduce the hydroxyl group at the desired position.

    Isopropylation: The hydroxyl group is further modified by introducing an isopropyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Tosyl chloride (TsCl) in pyridine followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or alteration of receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate
  • Tert-butyl 4-hydroxy-1-piperidinecarboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-propan-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-10(2)13(16)6-8-14(9-7-13)11(15)17-12(3,4)5/h10,16H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOAKYLEMHVGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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